molecular formula C6H11N3 B1352360 N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine CAS No. 384821-19-6

N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine

Cat. No.: B1352360
CAS No.: 384821-19-6
M. Wt: 125.17 g/mol
InChI Key: YZCXLAHTHBVYGB-UHFFFAOYSA-N
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Description

N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and another methyl group attached to the methanamine moiety. It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol .

Biochemical Analysis

Biochemical Properties

N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with aliphatic amines, benzyl amines, and imidazoles . These interactions can affect the catalytic activity of enzymes and the binding affinity of proteins, thereby modulating biochemical pathways.

Cellular Effects

N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes and metabolite levels, impacting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular function and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has a half-life of approximately 0.090 days under certain conditions, indicating its rapid degradation in the presence of hydroxyl radicals . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.

Dosage Effects in Animal Models

The effects of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Toxic or adverse effects may be observed at high doses, including alterations in gene expression and metabolic fluxes . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. The compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and biosynthesis

Transport and Distribution

The transport and distribution of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, which are important for understanding its effects on cellular function and biochemical pathways.

Subcellular Localization

N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the reaction of 1-methylimidazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium ion, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(3-methylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-6-4-8-5-9(6)2/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXLAHTHBVYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428170
Record name N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384821-19-6
Record name N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methyl-1H-imidazol-5-yl)methyl]amine
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